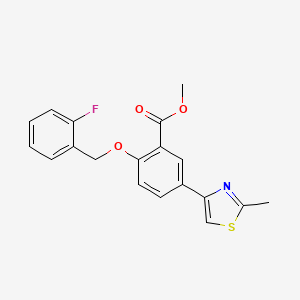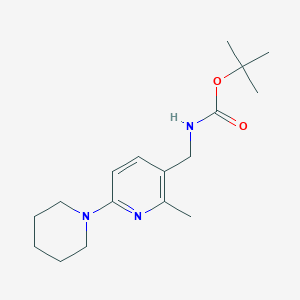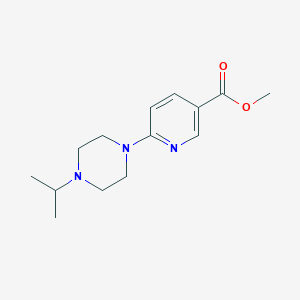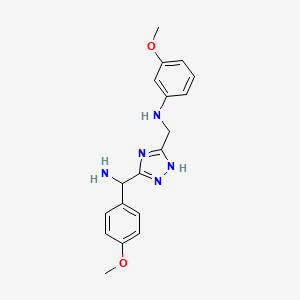
N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring and methoxyaniline moieties
准备方法
合成路线和反应条件
N-((3-(氨基(4-甲氧基苯基)甲基)-1H-1,2,4-三唑-5-基)甲基)-3-甲氧基苯胺的合成通常涉及多个步骤。 一种常见的方法包括使用硼氢化钠 (NaBH4) 作为还原剂还原席夫碱 。 该方法因其选择性和效率而备受青睐,它能够还原各种官能团,而不影响可还原取代基,如硝基和氯基 。
工业生产方法
在工业生产中,该化合物的生产可能涉及连续流动工艺,以优化反应条件和产量。 例如,可以采用微反应器系统来确定固有反应动力学参数并优化选择性酰化过程 。这种方法确保最终产品的高产率和纯度。
化学反应分析
反应类型
N-((3-(氨基(4-甲氧基苯基)甲基)-1H-1,2,4-三唑-5-基)甲基)-3-甲氧基苯胺会发生各种化学反应,包括:
氧化: 该反应可以通过氧化剂(如高锰酸钾 (KMnO4))促进。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾 (KMnO4)。
还原: 乙醇或甲醇溶剂中的硼氢化钠 (NaBH4)。
取代: 在光照或加热条件下使用 N-溴代琥珀酰亚胺 (NBS)。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,用 NaBH4 还原通常会生成仲胺,而用 KMnO4 氧化会生成羧酸。
科学研究应用
N-((3-(氨基(4-甲氧基苯基)甲基)-1H-1,2,4-三唑-5-基)甲基)-3-甲氧基苯胺在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的结构单元.
生物学: 对其作为酶抑制剂或激活剂的潜力进行研究.
医药: 探索其抗肿瘤活性以及作为激酶抑制剂的潜力.
工业: 用于生产染料和医药.
作用机制
N-((3-(氨基(4-甲氧基苯基)甲基)-1H-1,2,4-三唑-5-基)甲基)-3-甲氧基苯胺的作用机制与其与特定分子靶标和途径的相互作用有关。 例如,它已被证明通过结合到其活性位点来抑制某些激酶,从而阻止其活性 。 这种抑制会导致抑制癌细胞增殖并诱导其凋亡 。
相似化合物的比较
类似化合物
独特性
N-((3-(氨基(4-甲氧基苯基)甲基)-1H-1,2,4-三唑-5-基)甲基)-3-甲氧基苯胺因其独特的三唑环结构而脱颖而出,该结构赋予其独特的化学和生物学特性。这种结构特征使其与其他类似化合物区别开来,并使其在各种应用中成为用途广泛的分子。
属性
分子式 |
C18H21N5O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-[[3-[amino-(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl]methyl]-3-methoxyaniline |
InChI |
InChI=1S/C18H21N5O2/c1-24-14-8-6-12(7-9-14)17(19)18-21-16(22-23-18)11-20-13-4-3-5-15(10-13)25-2/h3-10,17,20H,11,19H2,1-2H3,(H,21,22,23) |
InChI 键 |
GVRCWORNNLOXLV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=NNC(=N2)CNC3=CC(=CC=C3)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


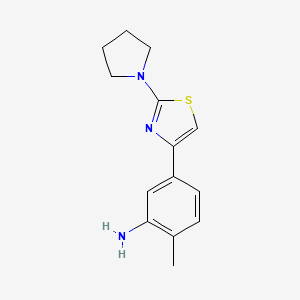
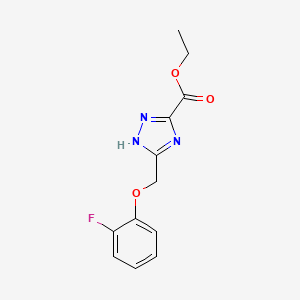
![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)



![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)

![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
